molecular formula C22H20O7 B2659131 8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-00-7

8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2659131
CAS No.: 690214-00-7
M. Wt: 396.395
InChI Key: YXFIAIQWQIPUAS-CMDGGOBGSA-N
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Description

8-Methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin derivative featuring a methoxy group at position 8 and a propenoyl moiety at position 3 substituted with a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl substituent is derived from 3,4,5-trimethoxycinnamic acid (TMCA), a scaffold widely explored for its biological activities, including cholinesterase inhibition and anticancer properties . Coumarins are known for their planar aromatic structure, which facilitates interactions with biological targets such as enzymes and DNA.

Properties

IUPAC Name

8-methoxy-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-25-17-7-5-6-14-12-15(22(24)29-20(14)17)16(23)9-8-13-10-18(26-2)21(28-4)19(11-13)27-3/h5-12H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFIAIQWQIPUAS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 8-methoxy-2H-chromen-2-one and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with key analogs, focusing on core structure, substituents, biological activity, and spectral properties.

Structural Analogs in the Coumarin Family

  • Compound 4e (3-((2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl)-2H-chromen-2-one): Core: Coumarin. Substituent: 4-Dimethylaminophenyl propenoyl group. Activity: Not explicitly reported, but the dimethylamino group may enhance solubility and electronic interactions. Spectral Data: IR carbonyl stretch at 1712 cm⁻¹; ¹³C-NMR δ 191.0 ppm (C=O) .

Chalcone Derivatives

  • CHO27 ((E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one): Core: Chalcone. Substituent: 3,4,5-Trimethoxyphenyl and 4-methoxyphenyl groups. Activity: Potent anticancer activity (nanomolar IC50) via p53-mediated cell cycle arrest and apoptosis . Comparison: The coumarin core in the target compound may improve DNA intercalation or enzyme inhibition compared to chalcone’s α,β-unsaturated ketone system.

TMCA Esters and Derivatives

  • 2-Chlorophenyl (2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoate: Core: TMCA ester. Substituent: 2-Chlorophenyl ester. Activity: Dual AChE/BChE inhibition (IC50 = 46.18 µM and 32.46 µM, respectively) . Comparison: The coumarin scaffold in the target compound may enhance bioavailability and target selectivity over ester-based derivatives.

Piperlongumine Analogs

  • Piperlongumine (1-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2(1H)-one): Core: Dihydropyridinone. Substituent: 3,4,5-Trimethoxyphenyl propenoyl group. Activity: Induces ferroptosis and tubulin polymerization inhibition . Comparison: The coumarin core may offer distinct pharmacokinetic profiles, such as slower metabolic degradation compared to piperlongumine’s heterocyclic system.

Table 1. Comparative Analysis of Key Compounds

Compound Core Structure Key Substituent Biological Activity Spectral Highlights Reference
Target Compound Coumarin 3,4,5-Trimethoxyphenyl propenoyl Hypothesized anticancer/cholinesterase C=O IR ~1700 cm⁻¹ (estimated) -
4e Coumarin 4-Dimethylaminophenyl propenoyl Undisclosed C=O: 1712 cm⁻¹; δ 191.0 ppm (¹³C)
CHO27 Chalcone 3,4,5-Trimethoxyphenyl Anticancer (p53 activation) N/A
2-Chlorophenyl TMCA ester TMCA ester 2-Chlorophenyl AChE/BChE inhibition N/A
Piperlongumine Dihydropyridinone 3,4,5-Trimethoxyphenyl propenoyl Ferroptosis induction N/A

Substituent Effects on Bioactivity

  • Methoxy Positioning : The 3,4,5-trimethoxy configuration is associated with microtubule disruption (e.g., combretastatin analogs), whereas 2,3,4-trimethoxy derivatives () may exhibit altered binding affinities due to steric and electronic differences .
  • Propenoyl vs. Ester Linkages: The propenoyl group in coumarins and chalcones enables conjugation with biological nucleophiles, while ester derivatives () prioritize enzyme inhibition via reversible binding .

Physicochemical Properties

  • Solubility: Coumarins generally exhibit moderate aqueous solubility, but the propenoyl group may reduce crystallinity, improving bioavailability .

Biological Activity

8-Methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, often abbreviated as 8-MO-TMPP, is a synthetic compound belonging to the chalcone family. Chalcones are known for their diverse biological activities, and 8-MO-TMPP exhibits significant potential in various pharmacological applications. This article delves into the biological activity of 8-MO-TMPP, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H20O7
  • Molecular Weight : Approximately 396.390 g/mol
  • Structural Features :
    • Contains a chromen-2-one core structure.
    • Substituted with a 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl moiety.

The combination of the chromen-2-one core and the trimethoxyphenyl substituent provides unique chemical reactivity and biological activity compared to other chalcones.

Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities. Research indicates that 8-MO-TMPP may exhibit significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. Antioxidants neutralize free radicals, thereby preventing cellular damage.

Neuropharmacological Effects

8-MO-TMPP has been studied for its interaction with GABA transferase, influencing GABAergic neurotransmission. This interaction suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders due to its anticonvulsant and sedative effects.

Anti-inflammatory Effects

Chalcones are also known for their anti-inflammatory properties. Preliminary data suggest that 8-MO-TMPP could modulate inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation.

Table of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
NeuropharmacologicalInhibits GABA transferase; modulates neurotransmission
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryModulates inflammatory cytokines

Case Study: Neuropharmacological Applications

A study investigated the effects of chalcone derivatives on GABAergic signaling pathways. The results indicated that certain chalcone compounds could enhance GABA receptor activity, suggesting potential use in treating anxiety and seizure disorders. Although specific data on 8-MO-TMPP is scarce, its structural similarities imply it may share these beneficial effects.

Future Directions in Research

Further research is necessary to elucidate the precise mechanisms through which 8-MO-TMPP exerts its biological effects. Potential studies could focus on:

  • In vitro and in vivo models to assess its efficacy against various cancer cell lines.
  • Clinical trials to evaluate its safety and efficacy in humans for neurological disorders.
  • Exploration of its anti-inflammatory properties through cytokine profiling.

Q & A

Q. What are the synthetic precursors for generating derivatives?

  • Key Synthons :
  • 3,4,5-Trimethoxycinnamic acid (CAS 90-50-6) for propenoyl modifications .
  • 8-Methoxychromen-2-one for core structure diversification .
  • Method : Suzuki-Miyaura coupling or Wittig reactions for introducing aryl/heteroaryl groups .

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